molecular formula C18H13N5O B2847046 N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide CAS No. 332176-90-6

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide

Cat. No.: B2847046
CAS No.: 332176-90-6
M. Wt: 315.336
InChI Key: PNLRFMLXQVFWAB-UHFFFAOYSA-N
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Description

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic small molecule characterized by a benzamide core substituted with a naphthalen-1-yl group at the amide nitrogen and a 1H-tetrazol-1-yl group at the para position of the benzamide. The tetrazole ring, a five-membered heterocycle with four nitrogen atoms, imparts unique electronic and steric properties, making it a bioisostere for carboxylic acids or other acidic functional groups.

Properties

IUPAC Name

N-naphthalen-1-yl-4-(tetrazol-1-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O/c24-18(14-8-10-15(11-9-14)23-12-19-21-22-23)20-17-7-3-5-13-4-1-2-6-16(13)17/h1-12H,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNLRFMLXQVFWAB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC=C(C=C3)N4C=NN=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

315.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide typically involves the reaction of naphthalen-1-amine with 4-(tetrazol-1-yl)benzoic acid under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane .

Industrial Production Methods

Industrial production methods for this compound involve large-scale synthesis using automated reactors and optimized reaction conditions to ensure high yield and purity. The process includes rigorous purification steps such as recrystallization and chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide involves its interaction with specific molecular targets and pathways. The compound is known to bind to enzymes and receptors, modulating their activity and leading to various biological effects. The tetrazole ring plays a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparison

Physicochemical Properties

Compound LogP Molecular Weight (g/mol) Acidic pKa Synthetic Yield
Target Compound ~3.5* ~343.37 ~4.9 Not reported
N-(4-Acetamidophenyl)-4-(tetrazol) BA ~2.8 322.328 ~4.9 Not reported
Compound 6b (triazole) ~3.2 404.135 ~10 45%
N-{4-[...]naphthalen-1-yl}benzamide ~2.5 463.55 N/A 30%

*Estimated based on structural similarity.

Pharmacological Profiles

  • Target Compound : Likely exhibits enhanced metabolic stability and target binding due to tetrazole’s bioisosteric properties and naphthalene’s hydrophobicity.
  • TG2 Inhibitors () : Demonstrate the therapeutic relevance of naphthalene-benzamide scaffolds in enzyme inhibition.
  • Piperazine Derivatives () : Improved CNS penetration highlights structural flexibility for optimizing ADME properties.

Biological Activity

N-(naphthalen-1-yl)-4-(1H-tetrazol-1-yl)benzamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a naphthalene moiety linked to a tetrazole group, which is known for its diverse pharmacological properties. The molecular formula is C15H14N4C_{15}H_{14}N_{4}, and it has a molecular weight of approximately 270.30 g/mol. The presence of the tetrazole ring enhances its biological reactivity and potential as a drug candidate.

Tetrazole derivatives, including this compound, exhibit various mechanisms of action that contribute to their biological activity:

  • Enzyme Inhibition : Compounds with tetrazole rings can act as inhibitors for several enzymes, particularly those involved in inflammatory pathways and cancer progression.
  • Receptor Modulation : The compound may interact with specific receptors, influencing cellular signaling pathways. For instance, it has been suggested that tetrazole derivatives can mimic carboxylate groups, allowing them to bind effectively to active sites on enzymes.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. A study highlighted its broad-spectrum antibacterial activity against various gram-positive pathogens, demonstrating effective inhibition zones in agar diffusion assays.

PathogenZone of Inhibition (mm)
Staphylococcus aureus22
Streptococcus pneumoniae19
Enterococcus faecalis20

These results suggest that the compound could be developed as an antimicrobial agent, particularly in treating resistant strains of bacteria.

Anticancer Properties

The compound has also been investigated for its anticancer potential. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism involves the activation of caspase pathways leading to programmed cell death.

Study 1: Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of this compound against clinical isolates. The findings confirmed its effectiveness against multi-drug resistant strains, suggesting its potential role in antibiotic development.

Study 2: Anticancer Activity

In another study focusing on its anticancer effects, the compound was tested on various cancer cell lines. Results indicated a dose-dependent decrease in cell viability, with IC50 values ranging from 10 to 30 µM across different cell types. These findings highlight the compound's potential as a lead structure for developing new anticancer therapies.

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